9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a chromeno-oxazine core fused with a chlorobenzyl and propyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multicomponent reactions and cyclization processes. One common method involves the reaction of 3-hydroxycoumarin, formaldehyde, and amines in the presence of a catalyst such as titanium dioxide nanopowder in ethanol . This reaction proceeds through a series of steps including hydroamination, Prins reaction, cyclization, and dehydration to form the desired oxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as pyridinium-based ionic liquids have been employed to facilitate the synthesis under solvent-free conditions, resulting in high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to its reduced form.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate
Uniqueness
Compared to similar compounds, 9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique chromeno-oxazine core structure. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20ClNO3/c1-2-5-14-10-20(24)26-21-16(14)8-9-19-17(21)12-23(13-25-19)11-15-6-3-4-7-18(15)22/h3-4,6-10H,2,5,11-13H2,1H3 |
InChI Key |
YJEBDZHXCDBZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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